VLS-1272

Cancer Cell Biology Kinesin Inhibitors

VLS-1272 is an orally bioavailable, ATP-noncompetitive KIF18A inhibitor (IC50=41 nM) that binds the KIF18A-microtubule complex, selectively eliminating CIN-high cancer cells while sparing normal cells. Unlike tubulin poisons (taxanes, vinca alkaloids), its CIN-selective mechanism ensures a wider therapeutic window, making it the definitive tool for KIF18A/CIN research. Proven in vivo efficacy at 30-60 mg/kg BID in xenograft models, with >7-fold selectivity over KIF19 and zero inhibition of KIF11, KIF18B, or KIFC1 at 100 µM.

Molecular Formula C27H35N3O5S2
Molecular Weight 545.7 g/mol
Cat. No. B10857293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVLS-1272
Molecular FormulaC27H35N3O5S2
Molecular Weight545.7 g/mol
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC3(CCC4(CC4)CC3)C5=C2C=CC(=C5)NS(=O)(=O)C
InChIInChI=1S/C27H35N3O5S2/c1-25(2,3)29-37(34,35)21-7-5-6-19(16-21)24(31)30-18-27(14-12-26(10-11-26)13-15-27)22-17-20(8-9-23(22)30)28-36(4,32)33/h5-9,16-17,28-29H,10-15,18H2,1-4H3
InChIKeyCPAWWZCHEMFYGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VLS-1272: An Orally Bioavailable, Non-ATP Competitive KIF18A Inhibitor Targeting Chromosomal Instability in Cancer


VLS-1272 (also known as KIF18A-IN-7) is a small molecule inhibitor of the mitotic kinesin KIF18A . It is characterized as an orally bioavailable, ATP-noncompetitive, and microtubule-dependent inhibitor with an IC50 of 41 nM against human KIF18A in biochemical assays . VLS-1272 was optimized from a high-throughput screening hit to specifically bind to the KIF18A-microtubule complex, blocking its ATPase activity and subsequent microtubule translocation . This mechanism leads to mitotic arrest and apoptosis selectively in cancer cells with high chromosomal instability (CIN), a common yet therapeutically under-exploited vulnerability [1]. The compound demonstrates high selectivity over a panel of other kinesins and exhibits robust in vivo tumor growth inhibition in xenograft models [2].

Why Generic Substitution of VLS-1272 with Other KIF18A or Anti-Mitotic Agents Fails


Interchangeability among KIF18A inhibitors or broader anti-mitotic agents is not scientifically valid due to profound mechanistic and functional differences. VLS-1272 is an ATP-noncompetitive, microtubule-dependent inhibitor that uniquely binds to the KIF18A-microtubule complex [1]. This contrasts sharply with other KIF18A inhibitors like BTB-1, which is ATP-competitive, or AM-1882, which, while also ATP-noncompetitive, lacks the same robust selectivity profile [2]. Critically, VLS-1272's activity is highly selective for cancer cells with chromosomal instability (CIN), a feature not shared by conventional anti-mitotics like taxanes or vinca alkaloids, which are tubulin poisons with broad, indiscriminate cytotoxicity [3]. Therefore, substituting VLS-1272 with a generic alternative would result in a different selectivity profile, mechanism of action, and therapeutic window, fundamentally altering the outcome of any research study or therapeutic development program. The following quantitative evidence underscores the specific, non-interchangeable properties of VLS-1272.

VLS-1272: Quantitative Evidence of Differentiation from Closest Comparators


VLS-1272 vs. BTB-1: Differentiated by ATP-Competition Mechanism and Potency

VLS-1272 demonstrates an ATP-noncompetitive inhibitory mechanism, unlike the ATP-competitive inhibitor BTB-1. This is a critical differentiator for maintaining potency in cellular environments with varying ATP concentrations. In a direct head-to-head comparison, VLS-1272 maintained a constant IC50 across a range of ATP concentrations (10 µM to 1 mM), while BTB-1's potency decreased significantly with increasing ATP [1]. Specifically, the IC50 of BTB-1 increased from 2.2 µM at 0.1 mM ATP to 6.7 µM at 1 mM ATP. In contrast, VLS-1272's IC50 remained stable at ~41 nM under all tested conditions [2].

Cancer Cell Biology Kinesin Inhibitors

VLS-1272 vs. AM-1882 and ATX020: Differentiated by Broad Kinesin Selectivity Profile

VLS-1272 exhibits a distinct and well-characterized selectivity profile against a panel of kinesin motors. It is highly selective for KIF18A, with no inhibition of KIF11/Eg5, KIF18B, or KIFC1 at concentrations up to 100 µM, and only a modest 7-fold selectivity over KIF19 (IC50 = 280 nM) . This profile is quantified and reported in primary literature, allowing for direct comparison. For instance, AM-1882, another KIF18A inhibitor, shows a similar selectivity over KIF19 (8-fold), but its broader selectivity profile is less comprehensively documented [1]. ATX020, a potent KIF18A inhibitor, displays little to no activity against CENP-E, Eg5, KIF15, KIF18B, and KIF19 (all IC50 > 5 µM), but its selectivity window is larger (e.g., >45-fold over KIF19) and may not fully recapitulate the nuanced profile of VLS-1272 .

Cancer Molecular Pharmacology Target Selectivity

VLS-1272 vs. Broad-Spectrum Anti-Mitotics: Differentiated by CIN-Specific Antiproliferative Activity

VLS-1272's antiproliferative effect is highly specific to cancer cells with high chromosomal instability (CIN), a feature that distinguishes it from conventional anti-mitotics like paclitaxel, vincristine, or even other KIF18A inhibitors like BTB-1. In a panel of over 100 cancer cell lines, VLS-1272 showed preferential growth inhibition of CINHigh cell lines compared to CINLow cell lines [1]. For example, in the MDA-MB-231 paired CIN model, VLS-1272 prevented cell proliferation to a significantly greater degree in the CINHigh (KIF2A over-expressing) cells versus the CINLow (KIF2B over-expressing) cells. In contrast, BTB-1 showed minimal growth inhibition, and no differential effect between CINHigh and CINLow cells, even at the highest tested dose of 50 µM [2].

Cancer Chromosomal Instability Cytotoxicity

VLS-1272 vs. Other KIF18A Inhibitors: Differentiated by Functional Microtubule Dependence and In Vivo Activity

The inhibitory activity of VLS-1272 is functionally dependent on the presence of microtubules, a key feature of its mechanism that translates to cellular and in vivo efficacy. In biochemical assays, the IC50 of VLS-1272 for KIF18A ATPase activity is significantly weaker in the absence of microtubules [1]. This is corroborated by microtubule gliding assays, where VLS-1272 reduced the average microtubule velocity from 363.9 nm/sec to 33.73 nm/sec [2]. This precise functional block translates to robust in vivo activity: VLS-1272 (30-60 mg/kg, BID, PO) exhibited dose-dependent tumor growth inhibition in HCC15 and OVCAR-3 xenograft models . This specific combination of microtubule-dependent mechanism and robust oral in vivo efficacy is not a common feature of all KIF18A inhibitors, which may have different biochemical profiles and varying in vivo performance.

Cancer In Vivo Pharmacology Microtubule Dynamics

VLS-1272: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating KIF18A Biology in Chromosomal Instability (CIN)

VLS-1272 is the optimal tool compound for investigating the role of KIF18A in chromosomal instability (CIN). Its ATP-noncompetitive mechanism ensures stable potency in cellular assays [1]. The compound's high selectivity for KIF18A over other kinesins (e.g., no inhibition of KIF11/Eg5, KIF18B, KIFC1 at 100 µM) minimizes confounding off-target effects . Critically, VLS-1272's demonstrated ability to preferentially inhibit proliferation of CINHigh over CINLow cells in the MDA-MB-231 model provides a validated experimental system to study the specific vulnerabilities of CIN tumors [2].

Differentiating KIF18A Inhibition from General Anti-Mitotic Therapies

VLS-1272 is uniquely suited for studies aimed at differentiating the therapeutic potential of KIF18A inhibition from conventional anti-mitotic agents. Its mechanism leads to mitotic arrest and apoptosis selectively in CINHigh cancer cells, sparing normal cells, which is a stark contrast to the indiscriminate cytotoxicity of tubulin poisons like docetaxel or vinorelbine [1]. Researchers can use VLS-1272 to elucidate the specific downstream effects of KIF18A blockade on chromosome congression, spindle assembly checkpoint, and cell death pathways, without the confounding variable of general microtubule disruption .

In Vivo Studies of Oral KIF18A Inhibition in Xenograft Models

VLS-1272 is a robust candidate for in vivo studies requiring oral administration. It has demonstrated significant, dose-dependent tumor growth inhibition in multiple xenograft models (HCC15, OVCAR-3) at oral doses of 30-60 mg/kg BID [1]. Its oral bioavailability and well-tolerated profile in these studies make it a practical tool for chronic dosing regimens in mice, facilitating research into the long-term effects of KIF18A inhibition on tumor growth, metastasis, and drug resistance .

Benchmarking New KIF18A-Targeting Compounds

Given its comprehensive and publicly available pharmacological profile, VLS-1272 serves as an excellent benchmark or reference standard for medicinal chemistry programs developing novel KIF18A inhibitors. Its well-characterized potency (IC50 = 41 nM), selectivity profile (7-fold over KIF19), and in vivo efficacy data provide clear metrics for comparing the performance of new chemical entities [1]. Its unique ATP-noncompetitive, microtubule-dependent binding mode also offers a distinct mechanistic standard for comparison .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for VLS-1272

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.